molecular formula C16H16BrNO5S B2999102 N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine CAS No. 401602-95-7

N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine

Cat. No. B2999102
CAS RN: 401602-95-7
M. Wt: 414.27
InChI Key: YGTQEBVKPISRBX-UHFFFAOYSA-N
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Description

“N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine” is a complex organic compound. It contains a glycine (an amino acid) backbone with sulfonyl and ethoxyphenyl groups attached . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such compounds typically involves various organic chemistry reactions, including nucleophilic substitution and coupling reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Sulfonamide derivatives have been explored in the synthesis of 1,2,4-triazine derivatives from thioacylated amino-acid esters, showcasing their utility in creating heterocyclic compounds with potential biological activities (Andersen, Ghattas, & Lawesson, 1983).
  • Research into multilayer polyelectrolyte nanofiltration membranes demonstrates the separation of amino acid mixtures, highlighting the relevance of amino acids and their derivatives in separation technologies and purification processes (Hong & Bruening, 2006).

Biological Investigations

  • Studies on the binding of sulfonamide drugs to tubulin indicate the importance of sulfonamide derivatives in developing therapeutic agents targeting cancer cell division and proliferation mechanisms (Banerjee et al., 2005).
  • The synthesis and characterization of glycine-based sulfonamide derivatives for biological investigations, including antimicrobial activity, provide insights into the potential biomedical applications of these compounds (Shafieyoon, Mehdipour, & Mary, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it might interact with specific proteins or enzymes in the body . Further studies would be needed to determine the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Detailed safety information should be available in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-2-23-14-7-5-13(6-8-14)18(11-16(19)20)24(21,22)15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQEBVKPISRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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